{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
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Overview
Description
{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid typically involves the formation of the thiadiazole ring followed by the introduction of the sulfanyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. Subsequent reactions introduce the sulfanyl group and acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or other functional groups.
Substitution: The aromatic ring and thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiadiazole rings.
Scientific Research Applications
{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and sulfanyl-containing acetic acids. Examples include:
- {[5-(4-Chloroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- {[5-(4-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Uniqueness
{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is unique due to the specific combination of functional groups and the presence of the methylanilino moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c1-7-2-4-8(5-3-7)12-10-13-14-11(18-10)17-6-9(15)16/h2-5H,6H2,1H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJACNRWKZHDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498271 |
Source
|
Record name | {[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-35-3 |
Source
|
Record name | {[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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